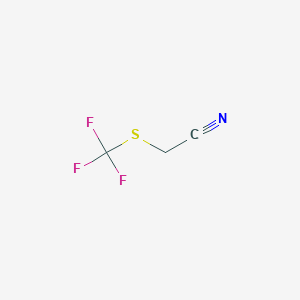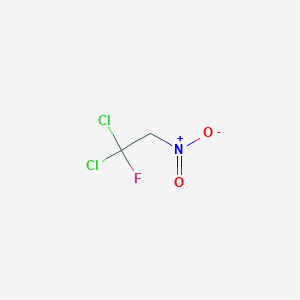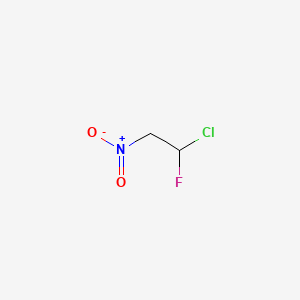
(Trifluoromethylthio)acetonitrile, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trifluoromethylthio)acetonitrile, 97% (TFMATN) is a versatile reagent used in a variety of scientific applications including organic synthesis, catalysis, and biochemistry. It is a colorless, volatile liquid with a sweet odor, and it is soluble in both organic solvents and water. TFMATN is a strong nucleophile and is used as a source of nucleophilic fluorine, sulfur, and nitrogen. Its unique properties make it an important reagent in the synthesis of many organic compounds.
Mécanisme D'action
(Trifluoromethylthio)acetonitrile, 97% is a strong nucleophile and is used as a source of nucleophilic fluorine, sulfur, and nitrogen. Its nucleophilic character makes it an effective reagent in the synthesis of a wide range of organic compounds. In addition, (Trifluoromethylthio)acetonitrile, 97% is a strong base, and it can be used to deprotonate weakly acidic compounds. It can also be used to deprotonate alcohols and amines, making them more reactive.
Biochemical and Physiological Effects
(Trifluoromethylthio)acetonitrile, 97% has not been studied extensively for its biochemical and physiological effects. However, it is known to be a strong nucleophile and a strong base, and it is believed to have the potential to interact with cellular proteins and nucleic acids. It is also believed to have the potential to cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
(Trifluoromethylthio)acetonitrile, 97% has several advantages for use in laboratory experiments. It is a versatile reagent and can be used in a variety of organic synthesis reactions. It is also a strong nucleophile and a strong base, making it an effective reagent for deprotonation reactions. In addition, it is relatively stable and can be stored for extended periods of time. However, it is also volatile and can be explosive in the presence of air or other oxidizing agents.
Orientations Futures
There are several potential future directions for research involving (Trifluoromethylthio)acetonitrile, 97%. One potential direction is to further investigate its biochemical and physiological effects. Another potential direction is to explore its use in the synthesis of novel compounds. Additionally, further research could be conducted on its use in catalysis and biochemistry. Finally, further research could be conducted on its use as a source of fluorine, sulfur, and nitrogen.
Méthodes De Synthèse
(Trifluoromethylthio)acetonitrile, 97% can be synthesized using a variety of methods. One of the most common synthesis methods is the reaction of trifluoromethanesulfonyl chloride (CF3SO2Cl) with sodium cyanide (NaCN) in an aqueous solution. This reaction produces a mixture of (Trifluoromethylthio)acetonitrile, 97% and trifluoromethanesulfonamide (CF3SO2NH2). The (Trifluoromethylthio)acetonitrile, 97% can then be isolated by distillation. Other synthesis methods include the reaction of trifluoromethylsulfinyl chloride (CF3SOCl) with sodium cyanide, the reaction of trifluoromethanesulfonyl fluoride (CF3SO2F) with sodium cyanide, and the reaction of trifluoromethanesulfonyl chloride with sodium thiocyanate (NaSCN).
Applications De Recherche Scientifique
(Trifluoromethylthio)acetonitrile, 97% is used in a variety of scientific research applications. It is a versatile reagent for organic synthesis, and it is used in the synthesis of a wide range of compounds including heterocycles, natural products, and pharmaceuticals. It is also used in the synthesis of fluorinated compounds and as a source of fluorine, sulfur, and nitrogen. In addition, (Trifluoromethylthio)acetonitrile, 97% is used in catalysis and biochemistry. It can be used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of peptides. It is also used in the synthesis of peptide nucleic acids (PNAs) and as a reagent for the synthesis of amino acids and their derivatives.
Propriétés
IUPAC Name |
2-(trifluoromethylsulfanyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NS/c4-3(5,6)8-2-1-7/h2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGGITSOPYXTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6307718.png)







![8-Isopropenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B6307773.png)



